3,3',5,5'-Tetraiodothyroformic acid

Overview

Description

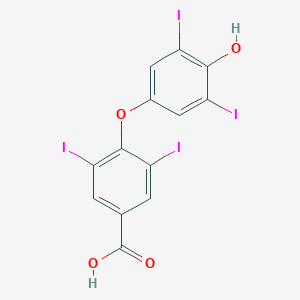

3,3’,5,5’-Tetraiodothyroformic Acid is a pharmaceutical reference standard . It is a deaminated analog of L-thyroxine (T4) and prevents the pro-angiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine .

Molecular Structure Analysis

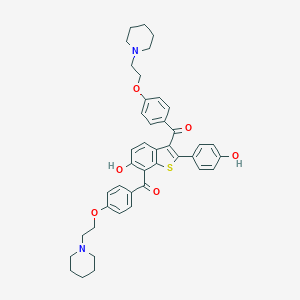

The molecular formula of 3,3’,5,5’-Tetraiodothyroformic acid is C13H6I4O4 . It contains a total of 28 bonds; 22 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The molecular weight of 3,3’,5,5’-Tetraiodothyroformic acid is 733.80 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is soluble in acetone at 19.60 - 20.40 mg/ml and yields a clear, faint yellow to yellow solution .Scientific Research Applications

Zebrafish Embryo Research

3,3’,5,5’-Tetraiodothyroformic acid has been used as a positive control to study the effects of ioxynil (IOX) and diethylstilbestrol (DES) exposure on zebrafish embryos . This research is crucial for understanding the impact of these chemicals on aquatic life and can help in the development of safer alternatives .

Neuroscience Research

This compound has been used to study its effects on long-term potentiation (LTP) and long-term depression (LTD) in the dentate gyrus in urethane-anesthetized male rats . These studies are important for understanding the mechanisms of memory formation and learning .

Endocrinology Research

3,3’,5,5’-Tetraiodothyroformic acid is a deaminated analog of L-thyroxine (T4). It prevents the pro-angiogenesis actions of T4 and 3,5,3’-triiodo-L-thyronine . This makes it a valuable tool in endocrinology research, particularly in studies related to thyroid function .

Cancer Research

As a thyrointegrin receptor antagonist, 3,3’,5,5’-Tetraiodothyroformic acid prevents the binding of thyroid hormones . This property is being explored in cancer research, as it could potentially inhibit the growth of cancer cells .

Pharmaceutical Research

The compound’s ability to interact with thyroid hormones and its receptors makes it a potential candidate for drug development. It could be used to design new drugs for treating thyroid disorders or other conditions where thyroid hormones play a role .

Environmental Toxicology

Given its use in studies on zebrafish embryos, 3,3’,5,5’-Tetraiodothyroformic acid could also be used in environmental toxicology to understand the impact of various chemicals on aquatic ecosystems .

Safety And Hazards

Users are advised to avoid breathing mist, gas, or vapours of 3,3’,5,5’-Tetraiodothyroformic acid. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name |

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6I4O4/c14-7-3-6(4-8(15)11(7)18)21-12-9(16)1-5(13(19)20)2-10(12)17/h1-4,18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJUOMPYMPXLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6I4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174553 | |

| Record name | 3,3',5,5'-Tetraiodothyroformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5,5'-Tetraiodothyroformic acid | |

CAS RN |

2055-97-2 | |

| Record name | 3,3',5,5'-Tetraiodothyroformic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002055972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',5,5'-Tetraiodothyroformic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRAIODOTHYROFORMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069P3V0KG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does the distribution of tetraiodothyroformic acid in the body explain its effect on cholesterol?

A2: While the liver plays a crucial role in cholesterol metabolism, research indicates that the tissue distribution of tetraiodothyroformic acid doesn't fully explain its effects on cholesterol. [] Unlike d-triiodothyronine, another thyroxine analog with a pronounced effect on cholesterol, tetraiodothyroformic acid doesn't show a significantly higher concentration in the liver compared to skeletal muscle. [] This suggests that other mechanisms might be at play.

Q2: Has tetraiodothyroformic acid been identified in living organisms?

A3: Yes, tetraiodothyroformic acid has been identified in rat liver extracts using gas chromatography-mass spectrometry. [] This finding suggests that it might be a metabolite of tetraiodothyropyruvate, potentially formed through mitochondrial beta-oxidation. []

Q3: What is the structure of tetraiodothyroformic acid, and how does it differ from thyroxine?

A4: Tetraiodothyroformic acid (T4FA) is a structural analog of thyroxine (T4) with a key difference: the alanine side chain in T4 is replaced by a carboxyl group in T4FA. [] This modification contributes to the differences observed in their biological activities.

Q4: What is the current research focus regarding tetraiodothyroformic acid?

A6: While early research highlighted the potential of tetraiodothyroformic acid as a cholesterol-lowering agent, further research is needed to fully understand its mechanism of action, efficacy, and safety profile. [] Exploring its structure-activity relationship in comparison to other thyroxine analogs, particularly those with a more favorable effect on cholesterol and fewer side effects, will be crucial for future development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)